molecular formula C20H20ClN3O2S B253649 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide

Numéro de catalogue B253649
Poids moléculaire: 401.9 g/mol
Clé InChI: WKINUYMATHLOON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide, commonly known as CGP 7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Mécanisme D'action

As an N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide antagonist, CGP 7930 binds to the receptor and prevents its activation by glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity. By blocking N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide signaling, CGP 7930 can modulate the activity of various downstream signaling pathways, including the ERK/MAPK, PI3K/Akt, and CREB pathways.
Biochemical and physiological effects:
CGP 7930 has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of neuronal excitability. Moreover, CGP 7930 has been shown to affect various physiological processes, such as learning and memory, reward processing, stress responses, and circadian rhythms.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using CGP 7930 in lab experiments is its high potency and selectivity for N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide, which allows for precise manipulation of the receptor's activity. Moreover, CGP 7930 has been extensively characterized in vitro and in vivo, which makes it a well-established research tool. However, one of the main limitations of using CGP 7930 is its relatively low solubility in water, which can limit its applicability in certain experimental settings.

Orientations Futures

There are several potential future directions for research on CGP 7930 and N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide antagonism. One promising avenue is the development of more potent and selective N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide antagonists that can be used in clinical settings. Another direction is the investigation of the role of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. Finally, the development of novel therapeutic strategies targeting N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide and its downstream signaling pathways may hold promise for the treatment of these disorders.

Méthodes De Synthèse

The synthesis of CGP 7930 involves several steps, including the reaction of 2-chlorobenzylamine with thiourea to form the thiazole ring, followed by the coupling of the resulting intermediate with 4-ethoxyphenylglycinol in the presence of a coupling reagent. The final product is obtained after purification and isolation by column chromatography.

Applications De Recherche Scientifique

CGP 7930 has been widely used as a research tool to investigate the role of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, reward processing, and stress responses. Moreover, CGP 7930 has been used to study the potential therapeutic effects of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide antagonism in animal models of addiction, anxiety, depression, and schizophrenia.

Propriétés

Nom du produit

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide

Formule moléculaire

C20H20ClN3O2S

Poids moléculaire

401.9 g/mol

Nom IUPAC

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-ethoxyanilino)acetamide

InChI

InChI=1S/C20H20ClN3O2S/c1-2-26-16-9-7-15(8-10-16)22-13-19(25)24-20-23-12-17(27-20)11-14-5-3-4-6-18(14)21/h3-10,12,22H,2,11,13H2,1H3,(H,23,24,25)

Clé InChI

WKINUYMATHLOON-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl

SMILES canonique

CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.